molecular formula C7H8N2O2S B6212144 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1378841-69-0

4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B6212144
CAS No.: 1378841-69-0
M. Wt: 184.22 g/mol
InChI Key: HUGWPGBOXSMVEO-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 1378841-69-0) is a high-purity chemical intermediate built around the privileged 1,2,3-thiadiazole scaffold. This heterocyclic compound is characterized by the fusion of a cyclobutyl ring with a 1,2,3-thiadiazole core, bearing a carboxylic acid functional group at the 5-position. The carboxylic acid moiety provides a versatile handle for further synthetic modifications, allowing researchers to create a diverse array of derivatives, such as hydrazides, amides, and esters, for structure-activity relationship (SAR) studies. The 1,2,3-thiadiazole structural motif is of significant interest in medicinal chemistry and agrochemical research due to its broad spectrum of biological activities. Scientific literature indicates that derivatives of this heterocyclic system exhibit promising antimicrobial properties , particularly against Gram-positive bacteria, making them valuable scaffolds in the search for new agents to address antibiotic resistance . Furthermore, this class of compounds has been explored for its antiviral, antifungal, and insecticidal potential . Beyond pharmaceutical applications, 1,2,3-thiadiazole-5-carboxylic acid derivatives have also been investigated for their herbicidal, plant growth-regulating, and fungicidal actions in agriculture . The cyclobutyl substituent can influence the compound's overall lipophilicity and stereoelectronic properties, which are critical parameters for optimizing bioavailability and target binding. This product is intended for use as a key synthetic intermediate in exploratory research and development. Please Note: This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378841-69-0

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-cyclobutylthiadiazole-5-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c10-7(11)6-5(8-9-12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

HUGWPGBOXSMVEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(SN=N2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid and Analogues

Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Ring System

The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.

Hurd-Mori Cyclization Approaches for Thiadiazole Formation

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This classical method involves the reaction of a hydrazone derivative, typically an N-acyl or N-tosylhydrazone, with thionyl chloride (SOCl₂). wikipedia.orgnih.gov The reaction proceeds through the cyclization of the hydrazone, which must possess an α-methylene group, leading to the formation of the 1,2,3-thiadiazole ring.

The general mechanism involves the initial formation of a hydrazonoyl chloride, followed by an intramolecular cyclization with the elimination of hydrogen chloride. This method is widely applicable and has been used to synthesize a variety of substituted 1,2,3-thiadiazoles. researchgate.net For instance, chiral 1,2,3-thiadiazole derivatives bearing cyclopropyl (B3062369) or cyclobutyl groups have been synthesized from seco-derivatives of natural products like (+)-3-carene and α-pinene using the Hurd-Mori reaction, highlighting its utility for creating cycloalkyl-substituted thiadiazoles. researchgate.net

Starting Material Reagent Product Key Features
α-Methylene ketone hydrazoneThionyl Chloride (SOCl₂)4,5-disubstituted-1,2,3-thiadiazoleVersatile, classical method
N-TosylhydrazoneThionyl Chloride (SOCl₂)Substituted 1,2,3-thiadiazoleGood yields, common substrate
Terpenoid-derived hydrazonesThionyl Chloride (SOCl₂)Chiral cycloalkyl-1,2,3-thiadiazolesDemonstrates applicability for cycloalkyl moieties researchgate.net

Multicomponent Reactions (MCRs) in Thiadiazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,3-thiadiazoles in a single step. These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need for isolating intermediates.

An example of an MCR for 1,2,3-thiadiazole synthesis involves the reaction of ketones, p-toluenesulfonyl hydrazide, and a sulfur source. For instance, an I₂/CuCl₂-promoted one-pot, three-component strategy has been developed for the construction of 1,2,3-thiadiazoles from aliphatic or aromatic methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN) as an odorless sulfur source. This method benefits from readily available starting materials and a broad substrate scope.

Component 1 Component 2 Component 3 Catalyst/Promoter Product
Ketonep-Toluenesulfonyl hydrazidePotassium Thiocyanate (KSCN)I₂/CuCl₂Substituted 1,2,3-thiadiazole
EnaminoneElemental SulfurTosylhydrazineI₂/DMSO5-acyl-1,2,3-thiadiazole

Novel Cyclization Strategies for 5-Carboxylic Acid Substituted Thiadiazoles

Synthesizing 1,2,3-thiadiazoles with a carboxylic acid group at the C5 position often requires specific strategies. The Hurd-Mori reaction can be adapted for this purpose by starting with a hydrazone derived from a β-keto ester. The ester group can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

For example, the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, an analogue of the target compound, is a well-documented process. mdpi.com This synthesis typically starts from ethyl acetoacetate, which is converted to its corresponding hydrazone. Cyclization with thionyl chloride yields ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Subsequent hydrolysis of the ester group affords the final carboxylic acid. This general approach is considered a primary route for accessing 4-alkyl-1,2,3-thiadiazole-5-carboxylic acids.

Introduction of the Cyclobutyl Moiety at the C4 Position

The introduction of the cyclobutyl group at the C4 position of the 1,2,3-thiadiazole ring is the defining feature of the target molecule. This can be achieved through two main strategic approaches: incorporating the cyclobutyl group into a starting material before the ring is formed or attaching it to a pre-formed thiadiazole ring.

Pre-cyclization Introduction of Cyclobutyl Precursors

This strategy is often the most direct and involves using a starting material that already contains the cyclobutyl ring. For the synthesis of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid, a logical precursor would be ethyl 2-cyclobutyl-3-oxobutanoate.

This cyclobutyl-containing β-keto ester can be reacted with a hydrazine (B178648) source, such as tosylhydrazine, to form the corresponding hydrazone. This intermediate, which now contains both the cyclobutyl group and the precursor to the carboxylic acid, can then undergo a Hurd-Mori cyclization using thionyl chloride to form ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate. The final step would be the hydrolysis of the ester to yield the target carboxylic acid. The synthesis of cyclobutyl ketones and related precursors is well-established in organic chemistry, making this a viable approach. nih.govdocumentsdelivered.comnih.govresearchgate.netresearchgate.net The successful application of the Hurd-Mori reaction to synthesize cyclobutyl-containing 1,2,3-thiadiazoles from terpenoid precursors further supports the feasibility of this method. researchgate.net

Proposed Synthetic Scheme:

Hydrazone Formation: Ethyl 2-cyclobutyl-3-oxobutanoate + Tosylhydrazine → Hydrazone intermediate

Hurd-Mori Cyclization: Hydrazone intermediate + SOCl₂ → Ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate

Hydrolysis: Ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate + Base/Acid → this compound

Post-cyclization Functionalization for Cyclobutyl Attachment

An alternative approach involves constructing the 1,2,3-thiadiazole-5-carboxylic acid ring system first, followed by the introduction of the cyclobutyl group at the C4 position. This strategy would likely require a functional group at the C4 position that can be converted to the cyclobutyl group, typically through a cross-coupling reaction.

A plausible route would begin with the synthesis of a 4-halo-1,2,3-thiadiazole-5-carboxylate intermediate. The halogen atom (e.g., Br or I) at the C4 position can then serve as a handle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. youtube.comyoutube.comresearchgate.net In this reaction, the 4-halo-thiadiazole would be reacted with a cyclobutylboron reagent, such as potassium cyclobutyltrifluoroborate (B12209022) or cyclobutylboronic acid, in the presence of a palladium catalyst and a base to form the C-C bond, yielding the desired 4-cyclobutyl-1,2,3-thiadiazole framework. nih.gov The final step would be the hydrolysis of the ester group.

While cross-coupling reactions on the 1,2,3-thiadiazole ring are less common than on other heterocycles, the Suzuki-Miyaura reaction has been successfully applied to various heteroaryl chlorides and bromides, suggesting this is a chemically reasonable, albeit potentially more challenging, approach. nih.govnih.govresearchgate.netresearchgate.net

Strategy Description Key Reaction Advantages Challenges
Pre-cyclization The cyclobutyl group is present in the acyclic precursor before ring formation.Hurd-Mori CyclizationMore direct, potentially higher overall yield.Requires synthesis of specific cyclobutyl-containing starting materials.
Post-cyclization The cyclobutyl group is attached to a pre-formed thiadiazole ring.Suzuki-Miyaura Cross-CouplingModular, allows for late-stage diversification.May require more steps, cross-coupling on thiadiazoles can be challenging.

Synthesis of the Carboxylic Acid Functionality at the C5 Position

The introduction of a carboxylic acid group at the C5 position of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategic approaches, including direct carboxylation of a pre-formed thiadiazole ring or by the chemical transformation of a precursor moiety already situated at the C5 position.

Direct Carboxylation Approaches

Direct carboxylation of a C-H bond on an aromatic ring is often challenging, and the 1,2,3-thiadiazole ring is no exception. The carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient, which makes direct electrophilic substitution difficult. chemicalbook.com However, a feasible strategy involves enhancing the nucleophilicity of the C5 carbon to facilitate a reaction with an electrophilic carbon source like carbon dioxide.

This is typically achieved through a deprotonation-carboxylation sequence. A 4-cyclobutyl-1,2,3-thiadiazole, if synthesized with a hydrogen at the C5 position, could be treated with a strong organometallic base, such as n-butyllithium, to generate a highly reactive 5-lithio-1,2,3-thiadiazole intermediate. This intermediate can then be quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired this compound. While effective, this method requires anhydrous conditions and careful handling of pyrophoric reagents. The general approach is outlined in the following reaction scheme:

Reaction Scheme for Direct Carboxylation via Lithiation

StepReactantsReagentsProduct
14-cyclobutyl-1,2,3-thiadiazolen-Butyllithium4-cyclobutyl-5-lithio-1,2,3-thiadiazole
24-cyclobutyl-5-lithio-1,2,3-thiadiazole1. CO2 (s), 2. H3O+This compound

Oxidation of Precursor Moieties to the Carboxylic Acid

An alternative and often more practical approach is the synthesis of a 4-cyclobutyl-1,2,3-thiadiazole bearing a precursor group at the C5 position that can be readily oxidized to a carboxylic acid. Common precursor moieties include methyl groups, formyl groups (aldehydes), or hydroxymethyl groups (alcohols).

Oxidation of a C5-Methyl Group: A 4-cyclobutyl-5-methyl-1,2,3-thiadiazole can be synthesized via the Hurd-Mori reaction, starting from a suitable cyclobutyl-containing β-diketone or β-ketoester. wikipedia.org The resulting methyl group on the thiadiazole ring can then be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO4) is a classic reagent for this transformation, typically carried out in a basic aqueous solution, followed by acidification. researchgate.netresearchgate.net

Oxidation of a C5-Formyl Group: A 5-formyl-1,2,3-thiadiazole derivative can also serve as an excellent precursor. The aldehyde functionality can be oxidized to a carboxylic acid under milder conditions than a methyl group, often using reagents like potassium permanganate or silver oxide (Tollens' reagent).

Hydrolysis of a C5-Nitrile or C5-Ester Group: Perhaps the most common strategy involves the synthesis of a 4-cyclobutyl-1,2,3-thiadiazole-5-carbonitrile or a corresponding ester. The synthesis of β-ketonitriles, which are precursors for the Hurd-Mori reaction, is a well-established process. google.comnih.govutsa.edu Once the thiadiazole ring is formed, the nitrile or ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis of a nitrile, for instance, involves heating the compound under reflux with an acid like hydrochloric acid. nih.gov

Hypothetical Synthetic Route to this compound via a Nitrile Precursor

StepDescriptionStarting MaterialKey ReagentsIntermediate/Product
1Acetoacetic Ester SynthesisEthyl acetoacetate1. Sodium ethoxide, 2. Cyclobutyl bromideEthyl 2-cyclobutylacetoacetate
2Hydrazone FormationEthyl 2-cyclobutylacetoacetateHydrazine derivative (e.g., tosylhydrazine)Corresponding hydrazone
3Hurd-Mori CyclizationHydrazone of Ethyl 2-cyclobutylacetoacetateThionyl chloride (SOCl2)Ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate
4Ester HydrolysisEthyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate1. NaOH (aq), 2. H3O+This compound

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its analogues is an area where green chemistry principles can be effectively applied.

Solvent Effects and Catalysis

The choice of solvent can significantly impact the environmental footprint of a synthesis. Efforts to replace hazardous solvents with greener alternatives are a key aspect of green chemistry. For instance, in variations of the Hurd-Mori synthesis, the use of eco-friendly solvents like ethanol (B145695) has been explored. organic-chemistry.org

Catalysis plays a crucial role in enhancing reaction efficiency and reducing waste. Metal-free catalytic systems are particularly desirable. For example, a modified Hurd-Mori reaction using N-tosylhydrazones and elemental sulfur can be catalyzed by tetrabutylammonium (B224687) iodide (TBAI), offering a practical and metal-free route to 1,2,3-thiadiazoles. organic-chemistry.org Iodine has also been used to mediate the cyclization for the synthesis of 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

Microwave-Assisted and Ultrasonic-Assisted Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound can lead to significant improvements in reaction times, yields, and energy efficiency.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 1,2,3-thiadiazole derivatives. The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.com

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can promote chemical transformations. Ultrasonic-assisted synthesis has been used in the preparation of various thiadiazole-containing compounds, often leading to improved efficiency. mdpi.com

Comparison of Conventional vs. Green Synthesis Methods

MethodTypical ConditionsAdvantagesDisadvantages
Conventional HeatingRefluxing in organic solvents for several hoursWell-established proceduresLong reaction times, high energy consumption, use of hazardous solvents
Microwave-AssistedSealed vessel, high temperature and pressure, minutesDrastically reduced reaction times, often higher yields, better process controlRequires specialized equipment
Ultrasonic-AssistedUltrasonic bath or probe, often at room temperatureShorter reaction times, can be performed at lower temperaturesSpecialized equipment needed, scalability can be a challenge

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com

The classical Hurd-Mori synthesis, which uses thionyl chloride, has a moderate atom economy. The reaction produces sulfur dioxide and hydrogen chloride as byproducts, which are not incorporated into the thiadiazole product.

A simplified atom economy calculation for the Hurd-Mori reaction:

Reactants: Hydrazone (R-C(=N-NHR')-R'') + SOCl2 Desired Product: 1,2,3-Thiadiazole (R-C4N2S-R'') Byproducts: R'Cl + SO2 + HCl (assuming R' is H for semicarbazone)

The atom economy would be calculated as: (Molecular Weight of Thiadiazole / (Molecular Weight of Hydrazone + Molecular Weight of SOCl2)) * 100%

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are critical steps to ensure the final product is free from impurities, starting materials, and by-products. The selection of a suitable technique is contingent upon the physical and chemical properties of the compound, such as its polarity, solubility, and thermal stability. Commonly employed methods for analogous 1,2,3-thiadiazole derivatives include recrystallization and various chromatographic techniques.

Recrystallization is a widely used method for purifying solid compounds. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, ethanol has been effectively used as a recrystallization solvent. mdpi.com The process typically involves filtering the formed precipitate after cooling and allowing it to dry. mdpi.com

Chromatographic methods are also pivotal in the purification of 1,2,3-thiadiazole derivatives, offering high-resolution separation. Reversed-phase high-performance liquid chromatography (HPLC) is a common analytical and preparative technique. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase. For similar heterocyclic compounds, mixtures of acetonitrile (B52724) and buffer solutions are often employed as the mobile phase. researchgate.net The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

Thin-layer chromatography (TLC) is another valuable tool, primarily for monitoring the progress of a reaction and for preliminary purity assessment. jocpr.com For certain derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, reversed-phase thin-layer chromatography has been utilized to determine properties like lipophilicity. mdpi.com

In instances where the carboxylic acid is converted to its corresponding acid chloride for subsequent reactions, the excess reagent, such as thionyl chloride, is typically removed by distillation under reduced pressure. nih.govmdpi.com The resulting acid chloride is often used in the next synthetic step without further purification. nih.gov

The table below summarizes common purification techniques applicable to this compound and its analogues, based on established methods for similar compounds.

Table 1: Summary of Purification and Isolation Techniques

Technique Description Typical Solvents/Reagents Application Notes
Recrystallization Purification of solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and crystallizes upon cooling. Ethanol mdpi.com Effective for removing soluble impurities. The choice of solvent is crucial for obtaining high purity and yield.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique based on the differential partitioning of components between a stationary and a mobile phase. Acetonitrile/Buffer mixtures researchgate.net Suitable for both purification (preparative HPLC) and purity analysis (analytical HPLC).
Thin-Layer Chromatography (TLC) A chromatographic technique used to separate non-volatile mixtures. Often used for reaction monitoring and qualitative purity checks. Petroleum ether/Acetone mixtures Provides a quick assessment of the number of components in a mixture and helps in developing conditions for column chromatography.
Distillation Used to separate components of a liquid mixture based on differences in boiling points. Not applicable for the final carboxylic acid product, but used for removing volatile reagents like thionyl chloride from intermediates. nih.govmdpi.com Primarily used for purifying liquid intermediates or removing volatile impurities.
Extraction Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. Chloroform, Ethyl acetate/Water Utilized to separate the desired product from a reaction mixture based on its solubility characteristics.

Chemical Reactivity and Mechanistic Transformations of 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid

Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. Its aromaticity lends it a degree of stability, yet the presence of three heteroatoms renders the ring electron-poor and susceptible to specific types of transformations not typically observed in carbocyclic aromatic systems.

Electrophilic Aromatic Substitution Patterns on the Thiadiazole Nucleus

The 1,2,3-thiadiazole ring system is generally deactivated towards electrophilic aromatic substitution. The high electronegativity of the two nitrogen atoms significantly reduces the electron density of the ring's carbon atoms, making attacks by electrophiles unfavorable. nih.govresearchgate.net Unlike electron-rich aromatic systems, reactions such as nitration, halogenation, or Friedel-Crafts acylation directly on the thiadiazole nucleus are typically not feasible under standard conditions. Computational studies on related thiadiazoles show that negative electrostatic potential is concentrated over the heteroatoms, indicating that these are the electrophilic sites, further disfavoring attack at carbon. nih.gov

In the specific case of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid, the presence of an electron-withdrawing carboxylic acid group further deactivates the ring, reinforcing its resistance to electrophilic attack.

Nucleophilic Substitution Reactions at the C5 Position

While the thiadiazole ring resists electrophilic attack, its electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the carbon positions. The C5 position of the 1,2,3-thiadiazole ring can readily undergo nucleophilic substitution, provided a suitable leaving group is present. Although the carboxylic acid group itself is not a good leaving group, it can be converted into one, or a precursor molecule with a leaving group at C5 can be used.

A versatile method involves the use of a 5-chloro or 5-benzotriazolyl-1,2,3-thiadiazole intermediate. researchgate.net These intermediates can react with a wide range of nucleophiles to introduce new functional groups at the C5 position. The electronic nature of the substituent at the C4 position can influence the reactivity of the C5 position. rsc.org

NucleophileReagent ExampleProduct Type at C5
ThiolatesSodium thiophenoxide5-Arylthio-1,2,3-thiadiazole
AlkoxidesSodium methoxide5-Methoxy-1,2,3-thiadiazole
AminesPiperidine5-Piperidinyl-1,2,3-thiadiazole
CyanidePotassium cyanide5-Cyano-1,2,3-thiadiazole

This table presents generalized examples of nucleophilic substitution at the C5 position of a 1,2,3-thiadiazole ring bearing a suitable leaving group.

Ring-Opening and Ring-Contraction Mechanisms of 1,2,3-Thiadiazoles

One of the most characteristic reactions of 1,2,3-thiadiazoles is their propensity to undergo ring-opening upon thermal or photochemical stimulation, often accompanied by the extrusion of molecular nitrogen (N₂). This transformation, related to the Hurd-Mori synthesis in reverse, typically generates a highly reactive thioketene (B13734457) intermediate. mdpi.com

Base-mediated decomposition provides an alternative pathway, leading to the formation of alkynylthiolates. researchgate.net This reaction proceeds via proton abstraction from the C4 position (if available) or C5, followed by ring fragmentation. For this compound, base treatment could potentially lead to decarboxylation followed by ring-opening.

Ring-contraction mechanisms are less common for 1,2,3-thiadiazoles but have been observed in related heterocyclic systems, such as the photochemical conversion of 1,2,6-thiadiazines into 1,2,5-thiadiazoles. hw.ac.ukacs.org Such reactions often proceed through complex cycloaddition and rearrangement pathways. hw.ac.uk

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the C5 position of the molecule undergoes a range of well-established chemical transformations, providing a handle for further molecular elaboration.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides, which are valuable for modifying the compound's physicochemical properties or for linking it to other molecules. These reactions typically proceed via activation of the carboxyl group, most commonly by converting it to an acyl chloride. mdpi.com Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly reactive intermediate can then be treated with various alcohols or amines to produce the desired esters or amides in high yield. nih.gov

Direct condensation methods using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also effective, particularly for forming amide bonds under milder conditions. mdpi.com

ReactionActivating AgentReactantProduct
EsterificationThionyl ChlorideEthanol (B145695)Ethyl 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylate
AmidationOxalyl ChlorideAnilineN-phenyl-4-cyclobutyl-1,2,3-thiadiazole-5-carboxamide
Hydrazide FormationThionyl ChlorideHydrazine (B178648)4-cyclobutyl-1,2,3-thiadiazole-5-carbohydrazide

This table illustrates typical synthetic routes for the derivatization of the carboxylic acid group.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, milder reagents like sodium borohydride (B1222165) if the carboxylate is activated. mdpi.com The resulting (4-cyclobutyl-1,2,3-thiadiazol-5-yl)methanol is a useful synthetic intermediate itself. evitachem.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another potential reaction pathway. While simple aromatic carboxylic acids are generally stable, the stability of thiadiazole carboxylic acids can vary. For instance, some 1,3,4-thiadiazole-2-carboxylic acids are known to undergo spontaneous decarboxylation. nih.gov The decarboxylation of related heterocyclic carboxylic acids has been shown to proceed through either unimolecular or bimolecular mechanisms depending on the conditions and the specific ring system. rsc.org The stability of this compound towards decarboxylation would likely depend on factors such as temperature and pH.

Formation of Acyl Halides and Anhydrides

The carboxylic acid moiety at the 5-position of the 1,2,3-thiadiazole ring is a key site for synthetic modification. Standard activating reagents can readily convert it into more reactive acyl halides and anhydrides, which serve as versatile intermediates for the synthesis of amides, esters, and other derivatives.

The formation of acyl chlorides from 1,2,3-thiadiazole-5-carboxylic acids is a well-established transformation. researchgate.net Typically, this is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent and sometimes with a catalytic amount of a substance like dimethylformamide (DMF). Oxalyl chloride or phosphorus pentachloride can also be employed for this conversion. researchgate.net These reagents facilitate the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, yielding the highly reactive 4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride.

Symmetrical anhydrides can be synthesized by treating the carboxylic acid with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride. Alternatively, reacting the corresponding acyl chloride with a carboxylate salt (derived from the starting carboxylic acid) is a common method for preparing both symmetrical and mixed anhydrides. These anhydrides are valuable acylating agents in their own right.

Table 1: Reagents for Acyl Halide and Anhydride Formation

Transformation Reagent Product
Acyl Chloride Formation Thionyl chloride (SOCl₂) 4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride
Acyl Chloride Formation Oxalyl chloride ((COCl)₂) 4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride

Transformations at the Cyclobutyl Substituent

The cyclobutyl ring offers another locus for chemical modification, distinct from the heterocyclic core and the carboxylic acid function. Reactions can be directed to functionalize the ring itself or to induce changes in its four-membered structure.

Functionalization Reactions on the Cyclobutyl Ring (e.g., C-H activation)

Direct functionalization of the C-H bonds of the cyclobutyl ring presents a modern and efficient strategy for introducing new substituents. While specific studies on this compound are not extensively documented, analogous systems provide strong evidence for the feasibility of such reactions. For instance, the γ-C-H functionalization of cyclobutyl ketones has been demonstrated, proceeding through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo palladium-catalyzed C-C cleavage and functionalization to introduce aryl, alkenyl, or alkynyl groups in a stereospecific cis arrangement. nih.gov It is conceivable that the carboxylic acid group of the target molecule could be converted to a ketone to enable similar C-H activation pathways.

Ring-Expansion or Ring-Contraction Reactions of the Cyclobutyl Group

The inherent ring strain of the cyclobutyl group makes it susceptible to rearrangement reactions that can lead to either ring expansion or contraction. These transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation, adjacent to the ring.

Ring Expansion: The generation of a carbocation on a carbon atom directly attached to the cyclobutyl ring (a cyclobutylcarbinyl cation) can trigger a facile ring expansion to a more stable cyclopentyl cation. stackexchange.com This process is driven by the relief of the significant steric strain present in the four-membered ring. stackexchange.com For the target molecule, this could be achieved by converting the carboxylic acid to a hydroxymethyl group, followed by acid-catalyzed dehydration.

Ring Contraction: Conversely, the formation of a carbocation directly on the cyclobutyl ring can lead to a ring contraction, yielding a cyclopropylcarbinyl cation. stackexchange.comwikipedia.org This rearrangement is also influenced by the stability of the resulting carbocation. Such reactions, like the Demyanov rearrangement, typically involve the diazotization of an aminocyclobutane derivative. wikipedia.org

Multi-site Reactivity and Chemoselectivity Studies

This compound possesses multiple reactive sites: the carboxylic acid group, the C-H bonds of the cyclobutyl ring, and the thiadiazole ring itself. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a key challenge in the synthetic manipulation of this molecule.

The reactivity of these sites is highly dependent on the reaction conditions. The carboxylic acid is readily functionalized under standard conditions for acid derivatives synthesis. The cyclobutyl ring's C-H bonds are generally unreactive but can be activated using specific catalytic systems, as discussed previously. nih.gov The 1,2,3-thiadiazole ring is relatively stable but can undergo cleavage under the action of strong bases, such as organolithium reagents, which attack the ring and lead to its fragmentation with the evolution of nitrogen gas. researchgate.net This reaction proceeds via the formation of an alkynylthiolate intermediate. researchgate.net The C5 position of some thiadiazole isomers is also known to be susceptible to nucleophilic attack. chemicalbook.comisres.org

By carefully selecting reagents and conditions, it is possible to target a specific site. For example, using mild, non-basic conditions for esterification will favor reaction at the carboxylic acid without affecting the thiadiazole ring. Conversely, employing a strong organolithium base at low temperatures would likely lead to ring opening rather than deprotonation of the carboxylic acid.

Rearrangement Processes and Isomerization of this compound

The 1,2,3-thiadiazole ring system is known to undergo several rearrangement and isomerization reactions, often under thermal, photochemical, or base-catalyzed conditions. osi.lv These transformations can lead to the formation of other heterocyclic systems, most notably 1,2,3-triazoles. researchgate.netmdpi.com

One of the most common rearrangements is the Dimroth rearrangement, which involves the interconversion of heterocyclic systems. For 1,2,3-thiadiazoles, this can lead to the formation of 5-mercapto-1,2,3-triazoles. researchgate.net This type of isomerization is known to be reversible in some cases. researchgate.net The reaction mechanism often involves ring opening to an intermediate, such as an α-diazothioketone, followed by recyclization. researchgate.net Studies have shown that 5-amino-1,2,3-thiadiazoles can rearrange to afford mercaptotriazoles. researchgate.netresearchgate.net While the subject molecule lacks an amino group, the potential for ring isomerization under certain conditions remains a key aspect of its reactivity profile. Fragmentation patterns observed in mass spectrometry also support the rearrangement of the 1,2,3-thiadiazole ring, often showing a characteristic loss of a nitrogen molecule (N₂). mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

  • There is no reported high-resolution mass spectrometry data to confirm the exact mass and elemental composition of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid, nor are there any studies on its fragmentation patterns under mass spectrometric conditions.
  • Should research on the synthesis and characterization of this compound be published in the future, this article can be updated to include the specific experimental data and detailed analysis as originally intended.

    Fragmentation Pathways and Mechanism Studies using Tandem MS²

    Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound, the fragmentation pathways under positive-ion electrospray ionization (+ESI) conditions can be predicted based on the known behavior of 4,5-functionalized 1,2,3-thiadiazoles. nih.goviucr.org The protonated molecule [M+H]⁺ serves as the precursor ion for subsequent fragmentation analysis.

    A primary and characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a neutral nitrogen molecule (N₂), a process that is often a signature for this heterocyclic ring system. nih.gov This initial loss would lead to the formation of a highly reactive intermediate.

    Subsequent fragmentation events are dictated by the substituents on the thiadiazole ring. The carboxylic acid group at the 5-position is expected to readily lose water (H₂O) or carbon dioxide (CO₂). The cyclobutyl group at the 4-position can also undergo fragmentation, typically through the loss of neutral alkenes like ethene (C₂H₄) or cyclobutene.

    Based on studies of analogous compounds, a plausible fragmentation cascade for protonated this compound is proposed in the following table. nih.goviucr.org

    Precursor Ion (m/z)Proposed Fragment IonNeutral LossPlausible Structure of Fragment
    [M+H]⁺[M+H - N₂]⁺N₂Thirene or thioketene (B13734457) intermediate
    [M+H]⁺[M+H - H₂O]⁺H₂OAcylium ion formation
    [M+H]⁺[M+H - CO₂]⁺CO₂Decarboxylated species
    [M+H - N₂]⁺[M+H - N₂ - CO]⁺COResulting from carboxylic acid
    [M+H - N₂]⁺[M+H - N₂ - C₂H₄]⁺C₂H₄Fragmentation of cyclobutyl ring

    This table presents predicted fragmentation pathways based on the general behavior of related 1,2,3-thiadiazole (B1210528) derivatives.

    The interplay of these fragmentation channels provides a unique mass spectral fingerprint, allowing for the confident identification and structural confirmation of this compound in complex mixtures.

    X-ray Diffraction Crystallography for Solid-State Structure Determination

    X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

    While specific crystallographic data for this compound is not available in the public domain, the molecular geometry can be inferred from the structures of related thiadiazole and cyclobutyl-containing compounds. nih.govnih.gov The 1,2,3-thiadiazole ring is expected to be essentially planar due to its aromatic character. The cyclobutyl substituent, however, typically adopts a puckered conformation to relieve ring strain. The carboxylic acid group will have its own planar geometry.

    The dihedral angle between the plane of the thiadiazole ring and the mean plane of the cyclobutyl ring will be a key conformational parameter. nih.gov Similarly, the orientation of the carboxylic acid group relative to the heterocyclic ring will be of significant interest.

    ParameterExpected Value/RangeJustification
    Thiadiazole Ring PlanarAromatic nature of the ring.
    Cyclobutyl Ring Puckered conformationAlleviation of ring strain.
    C-S Bond Lengths (ring) ~1.70 - 1.75 ÅTypical for thiadiazole rings. nih.gov
    C-N Bond Lengths (ring) ~1.30 - 1.38 ÅTypical for thiadiazole rings. nih.gov
    N-N Bond Length (ring) ~1.30 ÅTypical for thiadiazole rings. nih.gov
    N-S Bond Length (ring) ~1.65 ÅTypical for thiadiazole rings. nih.gov
    C=O Bond Length (carboxyl) ~1.20 - 1.25 ÅStandard for carboxylic acids.
    C-O Bond Length (carboxyl) ~1.30 - 1.35 ÅStandard for carboxylic acids.

    This table provides expected geometric parameters based on known structures of similar compounds.

    In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O), making it highly likely that strong hydrogen bonds will dominate the crystal packing. nih.gov Carboxylic acids often form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

    Beyond the strong hydrogen bonds, weaker interactions such as C-H···N and C-H···O contacts are also anticipated, involving the hydrogen atoms of the cyclobutyl group and the nitrogen and oxygen atoms of the thiadiazole and carboxyl groups, respectively. nih.gov

    Interaction TypeDonor/AcceptorExpected Contribution
    O-H···O Carboxylic acid - Carboxylic acidHigh
    C-H···N Cyclobutyl - ThiadiazoleModerate
    C-H···O Cyclobutyl - Carboxylic acidModerate
    H···H Cyclobutyl - CyclobutylSignificant
    S···N/S···O Thiadiazole - Thiadiazole/Carboxylic acidMinor

    This table summarizes the expected intermolecular interactions and their likely contributions to the crystal packing, as would be revealed by Hirshfeld surface analysis.

    Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

    Electronic spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic nature of the 1,2,3-thiadiazole ring system.

    Generally, thiadiazole derivatives exhibit absorption maxima in the ultraviolet region. mdpi.com These absorptions are typically attributed to π → π* and n → π* electronic transitions within the aromatic heterocyclic ring. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) will be influenced by the substituents and the solvent used. For simple 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides, absorption maxima are observed in the range of 240–315 nm. mdpi.com It is reasonable to expect the absorption for this compound to fall within a similar range.

    Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many heterocyclic compounds are fluorescent, the emission properties of 1,2,3-thiadiazoles are not as extensively documented as other isomers like 1,3,4-thiadiazoles. Some 1,3,4-thiadiazole (B1197879) derivatives are known to exhibit fluorescence, and this property is often sensitive to the molecular environment, such as solvent polarity and pH. nih.gov If this compound is fluorescent, its emission spectrum would provide further information about its excited state properties. The presence of the carboxylic acid group suggests that the fluorescence could be pH-dependent due to protonation/deprotonation of this group.

    Spectroscopic ParameterExpected ObservationAssociated Electronic Transition
    UV-Vis λ_max 240 - 320 nmπ → π* and n → π*
    Molar Absorptivity (ε) 10³ - 10⁴ L·mol⁻¹·cm⁻¹Allowed transitions
    Fluorescence Emission Possible, likely in the UV or blue region of the spectrumEmission from the lowest singlet excited state (S₁) to the ground state (S₀)

    This table outlines the anticipated electronic spectroscopic properties for the target compound based on data from related thiadiazole systems.

    Computational and Theoretical Studies of 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid

    Quantum Chemical Calculations

    Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby elucidate its electronic structure and associated properties.

    Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

    Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in a theoretical investigation. rsc.org

    Electronic Structure and Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. This process minimizes the forces on each atom, resulting in a stable, three-dimensional structure. For the title compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the thiadiazole ring, the puckered conformation of the cyclobutyl group, and the orientation of the carboxylic acid moiety. The planarity of the 1,3,4-thiadiazole (B1197879) ring is a key feature that would be confirmed by dihedral angles close to 0°. researchgate.net

    Vibrational Frequencies: Once the optimized geometry is obtained, the calculation of vibrational frequencies serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (the absence of imaginary frequencies). Secondly, it provides a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to validate the computational model. Key vibrational modes would include the C=N and N-N stretching of the thiadiazole ring, the C-H stretching and bending of the cyclobutyl ring, and the characteristic C=O and O-H stretching of the carboxylic acid group.

    Below is a hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for similar functional groups.

    Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) (Hypothetical)
    O-H StretchCarboxylic Acid3500
    C-H Stretch (Aromatic)Thiadiazole Ring3100
    C-H Stretch (Aliphatic)Cyclobutyl Ring2950
    C=O StretchCarboxylic Acid1750
    C=N StretchThiadiazole Ring1600
    C-N StretchThiadiazole Ring1400
    C-S StretchThiadiazole Ring850

    Ab Initio Methods for High-Accuracy Calculations

    For situations requiring higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data for energies and molecular properties. For a molecule like this compound, high-accuracy calculations could be used to refine the energy profile of different conformers or to obtain very precise electronic properties.

    Molecular Electrostatic Potential (MEP) Analysis

    The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

    For this compound, the MEP surface would likely show:

    Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylic acid group. These regions are susceptible to electrophilic attack. researchgate.netmdpi.com The nitrogen atoms of the thiadiazole ring are often the most negative potential sites. researchgate.net

    Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a potential site for nucleophilic attack or hydrogen bonding. mdpi.com

    Neutral Potential (Green): Predominantly over the cyclobutyl ring and the carbon backbone, indicating regions of lower reactivity.

    The MEP analysis provides a qualitative picture of the local reactivity, which is crucial for understanding intermolecular interactions. mdpi.com

    Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

    Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's electronic behavior.

    HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the electron-rich thiadiazole ring and the carboxylic acid group.

    LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is expected to be localized primarily on the thiadiazole ring.

    The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness.

    The following table presents hypothetical FMO energies and derived reactivity descriptors for the title compound.

    Parameter Definition Hypothetical Value
    HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
    LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
    HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.0 eV
    Electronegativity (χ)-(EHOMO + ELUMO)/24.0 eV
    Chemical Hardness (η)(ELUMO - EHOMO)/22.5 eV
    Chemical Softness (S)1/(2η)0.2 eV⁻¹

    Conformational Analysis of the Cyclobutyl and Carboxylic Acid Moieties

    The flexibility of the cyclobutyl and carboxylic acid groups gives rise to different conformers for this compound.

    The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgresearchgate.net This puckering leads to two distinct positions for substituents: axial and equatorial. The substituent on the cyclobutane ring can modulate the conformational preference of the ring-puckering. nih.gov For the this compound, the thiadiazole group can occupy either a pseudo-equatorial or a pseudo-axial position, with the equatorial conformation generally being more stable to minimize steric hindrance. researchgate.net

    The carboxylic acid group can rotate around the C-C bond connecting it to the thiadiazole ring. This rotation leads to different conformers, primarily syn- and anti-periplanar orientations of the carbonyl group relative to the thiadiazole ring. The relative energies of these conformers can be determined by performing a potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step. Hydrogen bonding, both intramolecular and intermolecular (in the solid state), can play a significant role in stabilizing certain conformations.

    Reaction Mechanism Elucidation via Computational Chemistry

    Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. For the synthesis of this compound, a plausible route is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. mdpi.com

    A computational study of this reaction would involve:

    Reactant and Product Optimization: The geometries of the reactants (e.g., a cyclobutyl-substituted α-acylhydrazone) and the final product are optimized.

    Transition State Search: The transition state structure for the cyclization step is located. This is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes.

    Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the reactants and products.

    Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

    By mapping out the entire reaction pathway, computational chemistry can provide a detailed understanding of the factors that control the reaction's feasibility and selectivity.

    Transition State Characterization and Energy Barriers

    A hypothetical data table for such a study would resemble the following:

    Reaction PathwayTransition State Geometry (Key Parameters)Calculated Energy Barrier (kcal/mol)Method/Basis Set
    N₂ ExtrusionC-N bond length, N-N bond length, Dihedral anglesData not availablee.g., B3LYP/6-311+G(d,p)
    DecarboxylationO-H bond length, C-C bond lengthData not availablee.g., MP2/cc-pVTZ

    Reaction Coordinate Analysis

    A reaction coordinate analysis for this compound would provide a detailed profile of the energy changes that occur as the molecule proceeds from reactants, through a transition state, to products. This analysis, often visualized as a potential energy surface, is generated by systematically varying the geometry of the reacting species along the intrinsic reaction coordinate (IRC). This allows for the confirmation that a calculated transition state indeed connects the intended reactants and products.

    For instance, in the thermal decomposition of this compound to form a thioketene (B13734457), the reaction coordinate would primarily involve the stretching of the C-N and N=N bonds. The resulting energy profile would illustrate the energy cost associated with reaching the transition state and the subsequent energy release upon formation of the products. Such an analysis would provide invaluable insights into the mechanism of the reaction, including whether it is a concerted or stepwise process. Unfortunately, specific studies performing a reaction coordinate analysis on this particular compound have not been identified in the surveyed literature.

    An illustrative representation of data from a reaction coordinate analysis could be:

    Point along IRCRelative Energy (kcal/mol)Key Geometric Parameters
    Reactant0.0C-N, N=N bond lengths (Å)
    Transition StateData not availableElongated C-N, N=N bonds
    ProductData not availableFragmented N₂ and thioketene

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and its interactions with other molecules or materials. For example, MD simulations could model the interaction of this compound with the active site of a biological target, such as an enzyme, to understand its potential as an inhibitor. These simulations would track the trajectory of each atom over time, governed by a force field that describes the interatomic and intermolecular interactions.

    Key outputs from such simulations would include the binding free energy, the identification of crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes in both the ligand and the target molecule upon binding. While MD simulations are powerful tools for studying such interactions, there are no published studies specifically applying this technique to this compound. Research on other thiadiazole derivatives has utilized MD simulations to explore their potential as therapeutic agents.

    A summary of hypothetical MD simulation data might be presented as follows:

    SystemSimulation Time (ns)Key Interactions ObservedBinding Free Energy (kcal/mol)
    Compound in WaterData not availableSolvation shell analysisNot applicable
    Compound + Protein XData not availableHydrogen bonds with specific residues, hydrophobic interactionsData not available

    Derivatives and Analogues of 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid: Synthesis and Structure Property Relationships

    Synthesis of Esters, Amides, and Hydrazides of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid

    The synthesis of esters, amides, and hydrazides from this compound typically proceeds through the activation of the carboxylic acid group. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the parent acid with thionyl chloride (SOCl₂). The resulting 4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride is a versatile intermediate that readily reacts with various nucleophiles.

    Esters can be prepared by reacting the acyl chloride with the desired alcohol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

    Amides are synthesized by the reaction of the acyl chloride with primary or secondary amines. Similar to esterification, a base is used to scavenge the generated HCl. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the modulation of the compound's physicochemical properties.

    Hydrazides are formed by the reaction of the acyl chloride with hydrazine (B178648) hydrate. The resulting 4-cyclobutyl-1,2,3-thiadiazole-5-carbohydrazide is a key intermediate for the synthesis of further derivatives, including hydrazones and fused heterocyclic systems like triazoles. For instance, the condensation of the hydrazide with various aldehydes can yield a series of N'-substituted hydrazones.

    Derivative ClassReagentsKey Intermediate
    EstersAlcohol, Base4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride
    AmidesPrimary/Secondary Amine, Base4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride
    HydrazidesHydrazine Hydrate4-cyclobutyl-1,2,3-thiadiazole-5-carbonyl chloride

    Development of Fused Heterocyclic Systems Containing the 1,2,3-Thiadiazole (B1210528) Core

    The 1,2,3-thiadiazole ring of this compound and its derivatives serves as a foundation for the construction of more complex, fused heterocyclic systems. These annulated structures can exhibit unique chemical and biological properties.

    Fused Triazoles and Thiadiazoles

    The synthesis of fused triazoles often utilizes the 5-carbohydrazide derivative. For example, treatment of 4-cyclobutyl-1,2,3-thiadiazole-5-carbohydrazide with a source of a one-carbon unit, such as carbon disulfide in the presence of a base, can lead to the formation of a mdpi.comnih.govresearchgate.nettriazolo[3,4-b] mdpi.comresearchgate.netchemicalbook.comthiadiazole ring system. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes.

    Similarly, fused thiadiazole systems can be accessed through various cyclization strategies. The specific reagents and reaction conditions will dictate the regiochemistry and nature of the resulting fused ring.

    Synthesis and Properties of Other Fused Rings

    Beyond triazoles and thiadiazoles, the functional groups on the 4-cyclobutyl-1,2,3-thiadiazole core can be exploited to construct a variety of other fused heterocyclic rings. For instance, the 5-carboxylic acid or its derivatives can react with bifunctional reagents to build new rings. While specific examples starting from the 4-cyclobutyl derivative are not extensively documented, analogous reactions with other substituted 1,2,3-thiadiazoles suggest the potential for synthesizing fused pyrimidines, pyridazines, or other nitrogen-containing heterocycles. The properties of these fused systems are highly dependent on the nature of the fused ring and any substituents present.

    Substitution Pattern Variations on the Thiadiazole Ring and the Cyclobutyl Group

    Modifications to both the 1,2,3-thiadiazole ring and the cyclobutyl substituent are crucial for exploring the chemical space and understanding structure-property relationships.

    The 1,2,3-thiadiazole ring is generally considered an electron-deficient system, which influences its reactivity. Electrophilic substitution on the thiadiazole ring itself is challenging due to this electron-deficient nature. chemicalbook.com However, functionalization can be achieved through reactions of substituents attached to the ring. For example, the carboxylic acid at the 5-position provides a handle for a wide array of chemical transformations, as discussed in section 6.1. Nucleophilic substitution reactions are more feasible, particularly at the 5-position, if a suitable leaving group is present. chemicalbook.com

    Stereochemical Aspects of Cyclobutyl-Substituted Thiadiazoles

    The presence of a cyclobutyl group introduces stereochemical considerations. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. acs.orgacs.org When substituted, as in the case of 4-cyclobutyl-1,2,3-thiadiazole, the substituents can adopt either an axial or equatorial position in the puckered ring. The preferred conformation will depend on the steric and electronic interactions between the substituents and the ring.

    Structure-Property Relationships (SPR) of Derivatives

    The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships. These studies aim to correlate changes in molecular structure with changes in physicochemical and biological properties.

    The nature of the substituent at the 5-position, derived from the carboxylic acid, significantly influences properties such as solubility, lipophilicity, and hydrogen bonding capacity. For example, converting the carboxylic acid to an ester or an amide can increase lipophilicity, which may affect how the compound interacts with cell membranes.

    The fusion of additional heterocyclic rings to the 1,2,3-thiadiazole core creates a more rigid and extended molecular framework. This can lead to enhanced binding affinity with biological targets due to more defined spatial orientation of key functional groups.

    Impact of Substituents on Electronic Properties

    The electronic character of the 1,2,3-thiadiazole ring is inherently π-excessive, making it relatively stable. chemicalbook.com The carbon atoms of the ring, C4 and C5, are electron-deficient, which renders them resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com The electronic properties of derivatives of this compound would be significantly modulated by substituents introduced either on the cyclobutyl ring or through modification of the carboxylic acid group into esters, amides, or other functionalities.

    Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups on the cyclobutyl moiety, or the conversion of the carboxylic acid to an amide with an electron-deficient aryl group, would further decrease the electron density of the heterocyclic ring. This effect enhances the electrophilicity of the C4 and C5 carbons, potentially increasing their reactivity towards nucleophiles. For other thiadiazole isomers, such as 1,3,4-thiadiazoles, the presence of both electron-accepting and donating groups has been shown to influence their optical and electronic properties. isres.org

    Electron-Donating Groups (EDGs): Conversely, attaching EDGs, like alkoxy (-OR) or amino (-NR₂) groups, to the cyclobutyl ring would increase the electron density of the thiadiazole system. This would likely decrease the ring's susceptibility to nucleophilic attack. However, studies on aryl-substituted 1,2,3-thiadiazoles have shown that donor substituents can paradoxically increase the rate of decomposition under mild basic conditions. researchgate.net

    The interplay of these substituent effects allows for the fine-tuning of the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is crucial for applications in materials science and medicinal chemistry. researchgate.net

    Table 1: Predicted Impact of Substituent Type on Electronic Properties

    Substituent Type (on Cyclobutyl or Carboxylic Acid Moiety)Predicted Effect on Thiadiazole Ring Electron DensityPredicted Impact on Reactivity
    Strong Electron-Withdrawing Group (e.g., -NO₂)DecreaseIncreased susceptibility to nucleophilic attack
    Strong Electron-Donating Group (e.g., -NH₂)IncreaseDecreased susceptibility to nucleophilic attack
    Ester or Amide FormationModerate DecreaseModerately increased susceptibility to nucleophilic attack

    Correlation of Structure with Spectroscopic Signatures

    The structural features of this compound derivatives can be unambiguously characterized by various spectroscopic techniques.

    Nuclear Magnetic Resonance (NMR) Spectroscopy:

    ¹H NMR: In the parent acid, the cyclobutyl protons would exhibit complex multiplets, and the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). For derivatives like hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, characteristic signals include a singlet for the NH group (around 12.10–12.87 ppm) and a singlet for the =CH group (around 8.06–8.63 ppm). mdpi.com Similar patterns would be expected for analogous derivatives of the 4-cyclobutyl compound.

    ¹³C NMR: The carbon signals for the 1,2,5-thiadiazole (B1195012) ring typically appear in the 130–160 ppm range. nih.gov For the this compound scaffold, the C4 and C5 carbons would be expected in this region, with the carboxylic carbon appearing further downfield (>160 ppm). Substituents would cause predictable shifts; for instance, an electron-withdrawing group on an amide derivative would deshield the carbonyl carbon, shifting its signal downfield.

    Infrared (IR) Spectroscopy:

    The parent carboxylic acid would show a characteristic broad O-H stretching band (around 2500-3300 cm⁻¹) and a sharp C=O stretching band (around 1700 cm⁻¹).

    Conversion to an ester would remove the broad O-H band and shift the C=O stretch to a higher wavenumber (approx. 1735-1750 cm⁻¹).

    Amide derivatives would show N-H stretching bands (around 3100-3500 cm⁻¹) and a characteristic C=O stretch (amide I band) around 1630-1690 cm⁻¹. The thiadiazole ring itself contributes to weak C=N and C-S stretching vibrations in the fingerprint region. nih.gov

    Mass Spectrometry (MS):

    A hallmark of 1,2,3-thiadiazoles in mass spectrometry is the facile loss of a neutral nitrogen molecule (N₂), which is a key fragmentation pathway. e-bookshelf.demdpi.com This rearrangement is often observed under ESI-MS/MS conditions. mdpi.com The fragmentation of the 4-cyclobutyl and 5-carboxy-derived moieties would then follow, providing clear structural information based on the masses of the resulting fragments.

    Table 2: Expected Spectroscopic Data for this compound and a Hypothetical Amide Derivative

    FeatureThis compoundN-phenyl-4-cyclobutyl-1,2,3-thiadiazole-5-carboxamide
    ¹H NMR Broad singlet (>10 ppm, -COOH); Multiplets for cyclobutyl protonsSinglet (>9 ppm, -NH-); Multiplets for cyclobutyl and phenyl protons
    ¹³C NMR Signal >160 ppm (-COOH); Signals ~130-160 ppm (C4, C5)Signal ~160 ppm (-CONH-); Signals ~130-160 ppm (C4, C5)
    IR (cm⁻¹) 2500-3300 (broad, O-H); ~1700 (C=O)~3300 (N-H); ~1680 (C=O, Amide I)
    MS [M-N₂]⁺ fragment expected[M-N₂]⁺ fragment expected

    Thermal and Chemical Stability of Derivatives

    The stability of the 1,2,3-thiadiazole ring is a critical factor in its synthesis and application.

    Thermal Stability: The 1,2,3-thiadiazole ring is generally considered thermally stable. chemicalbook.com However, its most characteristic reaction is thermal decomposition, which proceeds via the extrusion of molecular nitrogen to yield a transient thiirene, which can then rearrange to other sulfur-containing compounds like thioketenes. e-bookshelf.de The temperature required for this decomposition can be influenced by the substituents. Bulky groups at the C4 and C5 positions may introduce steric strain, potentially lowering the decomposition temperature. Conversely, electron-withdrawing substituents, which can stabilize the thiirene intermediate, might affect the reaction pathway. researchgate.net

    Chemical Stability: 1,2,3-thiadiazoles are generally stable to acidic conditions but can be susceptible to ring-opening reactions under basic conditions. isres.orgresearchgate.net The stability is influenced by the substituents; for instance, aryl-substituted 1,2,3-thiadiazoles decompose more readily in the presence of electron-donating groups. researchgate.net The carboxylic acid functional group is a reactive handle for derivatization but also a point of potential instability. For example, some 1,3,4-thiadiazole-2-carboxylic acids are known to be unstable in solution and undergo spontaneous decarboxylation. nih.gov While this is less common for 1,2,3-thiadiazole-5-carboxylic acids, the stability of derivatives in various chemical environments would need to be empirically determined. The ring itself is generally stable to common oxidizing and reducing agents. isres.org

    Advanced Applications of 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid in Chemical Sciences

    Role in Material Science

    A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid in material science. While the broader family of thiadiazole derivatives has been explored for various material science applications, specific data on this particular compound is not available.

    Precursors for Polymer Synthesis and Cross-Linked Compounds

    There is currently no available research data to suggest that this compound has been utilized as a precursor for polymer synthesis or in the creation of cross-linked compounds. The potential for such applications remains unexplored in the scientific literature.

    Ligands in Coordination Chemistry

    While thiadiazole moieties, in general, are known to act as ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms, there are no specific studies documenting the use of this compound in the formation of coordination compounds. The coordinating properties of this specific molecule have not been reported.

    Agrochemical Research Applications (excluding human health/safety)

    Investigations into the agrochemical potential of this compound are not found in the existing body of scientific research. Although other thiadiazole derivatives have shown promise in this area, this specific compound remains uncharacterized in an agrochemical context.

    Potential as Herbicides and Insecticide Synergists

    There is no scientific evidence to support the use of this compound as a herbicide or an insecticide synergist. Research has been conducted on other thiadiazole compounds, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, for herbicidal properties, but these findings cannot be directly extrapolated to the cyclobutyl variant.

    Investigating as Plant Activators and Inducers of Systemic Acquired Resistance (SAR)

    The role of this compound as a plant activator or an inducer of Systemic Acquired Resistance (SAR) has not been investigated. While certain benzo-1,2,3-thiadiazole derivatives are well-known plant activators, there is no available data to suggest that this compound possesses similar activity.

    Use as Building Blocks in Complex Molecule Synthesis

    The utility of this compound as a building block in the synthesis of more complex molecules is not documented in the scientific literature. While the synthesis of various thiadiazole carboxylic acid derivatives has been described, the subsequent use of the 4-cyclobutyl iteration as a synthetic intermediate has not been reported.

    Incorporation into Natural Product Analogues

    There is currently no available scientific literature detailing the incorporation of This compound into natural product analogues.

    Natural product analogues are synthetic compounds that are structurally similar to naturally occurring substances. They are often synthesized to explore and improve upon the biological activities of the parent natural product. The process typically involves replacing a specific substructure of the natural product with a different chemical moiety, in this hypothetical case, the this compound group.

    The rationale for incorporating a 1,2,3-thiadiazole (B1210528) ring could be to introduce a bioisostere for another functional group, to alter the electronic properties, or to improve the pharmacokinetic profile of the parent molecule. The cyclobutyl group would offer a specific lipophilic and conformational constraint.

    A hypothetical example of its incorporation could involve the esterification or amidation of the carboxylic acid group of This compound with a hydroxyl or amino group present on a natural product scaffold.

    Hypothetical Reaction Scheme:

    Without experimental data, any discussion of specific examples, reaction conditions, or the impact on biological activity remains purely theoretical.

    Role in Multi-Step Synthetic Strategies

    Similarly, there are no specific multi-step synthetic strategies documented in the literature that utilize This compound as a key building block or intermediate.

    In a general sense, carboxylic acids are versatile functional groups that can participate in a wide array of chemical transformations. The carboxylic acid moiety of the title compound could, in principle, be converted into other functional groups, such as:

    Esters: By reaction with alcohols under acidic conditions or using coupling agents.

    Amides: By reaction with amines using coupling agents.

    Acid chlorides: By reaction with reagents like thionyl chloride or oxalyl chloride, which can then be used in Friedel-Crafts acylation or to form esters and amides.

    Alcohols: By reduction with strong reducing agents like lithium aluminum hydride.

    The 1,2,3-thiadiazole ring itself is relatively stable but can undergo thermal or photochemical extrusion of nitrogen to generate a thioketene (B13734457), which is a highly reactive intermediate capable of undergoing various cycloaddition and nucleophilic addition reactions. This reactivity is a cornerstone of thiadiazole chemistry but has not been specifically documented for the 4-cyclobutyl derivative.

    Table of Potential Transformations:

    Starting MaterialReagent(s)Product Functional Group
    This compoundAlcohol, Acid catalystEster
    This compoundAmine, Coupling agentAmide
    This compoundThionyl chlorideAcid chloride
    This compoundLithium aluminum hydridePrimary alcohol

    It is important to reiterate that the above table represents potential, but not experimentally verified, transformations for This compound . The lack of published research prevents a detailed discussion of its role in complex, multi-step syntheses.

    Future Research Directions and Unexplored Avenues for 4 Cyclobutyl 1,2,3 Thiadiazole 5 Carboxylic Acid

    Development of Novel and Sustainable Synthetic Routes

    The classical approach to synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction, which typically involves the cyclization of α-methylene ketone hydrazones with thionyl chloride. mdpi.comresearchgate.netnih.govwikipedia.org While effective, this method often requires harsh reagents and can generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid.

    Promising areas of investigation include:

    Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, offering a greener alternative to conventional heating. mdpi.com

    Photocatalytic Methods: Visible-light photocatalysis represents a sustainable strategy for constructing thiadiazole rings under mild conditions. mdpi.com Exploring this approach could lead to an environmentally friendly synthesis of the target compound.

    One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simple, readily available starting materials would enhance efficiency by minimizing intermediate isolation steps. researchgate.netisres.org An I2/CuCl2-promoted three-component reaction of a cyclobutyl-containing ketone, p-toluenesulfonyl hydrazide, and a sulfur source like potassium thiocyanate (B1210189) could be a viable route. researchgate.netisres.org

    Use of Greener Solvents: Investigating the use of ionic liquids or other environmentally benign solvent systems could further enhance the sustainability of the synthesis.

    Table 1: Comparison of Hypothetical Synthetic Routes for this compound.
    Synthetic MethodPotential AdvantagesKey Research Question
    Traditional Hurd-MoriEstablished methodologyCan yields be improved and waste reduced?
    Microwave-AssistedReduced reaction time, potentially higher yieldsWhat are the optimal microwave parameters (power, time, temperature)?
    Photocatalytic SynthesisHigh sustainability, mild reaction conditionsWhich photocatalyst and light source provide the best efficiency?
    One-Pot Multi-ComponentHigh atom economy, operational simplicityCan the reaction conditions be optimized for the cyclobutyl substrate?

    In-Depth Mechanistic Understanding of Key Transformations

    A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. The Hurd-Mori reaction, for instance, is well-established, but the specific influence of the cyclobutyl substituent on the reaction's regioselectivity and kinetics is unknown. researchgate.net

    Future mechanistic studies could involve:

    Kinetic Analysis: Performing kinetic studies to determine the rate-determining steps and the influence of reactant concentrations and temperature.

    Isotopic Labeling: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction.

    Computational Modeling: Employing Density Functional Theory (DFT) to model reaction intermediates and transition states, providing insights into the reaction energy profile and the factors controlling regioselectivity. nih.gov This would be particularly valuable for understanding the electronic effects of the cyclobutyl group on the cyclization process.

    Exploration of New Derivatization Strategies

    The carboxylic acid group at the 5-position is a versatile functional handle for creating a diverse library of derivatives. mdpi.comnih.gov Systematic derivatization is a key step in exploring the structure-activity relationships of the core molecule for various applications.

    Unexplored derivatization strategies include:

    Amide and Ester Synthesis: Converting the carboxylic acid to a wide range of amides and esters. mdpi.com This can be achieved by reacting the parent acid with various amines and alcohols, potentially leading to compounds with modified solubility, stability, and biological activity.

    Hydrazide Formation: Synthesis of the corresponding carbohydrazide, which can serve as a precursor for further heterocyclic ring formations, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, creating novel multi-heterocyclic systems. mdpi.com

    Polymer Functionalization: Using the carboxylic acid group to anchor the thiadiazole moiety onto polymer backbones, creating functional materials with unique properties.

    Table 2: Potential Derivatization Reactions for this compound.
    Reaction TypeReagentsPotential Product ClassResearch Goal
    EsterificationVarious alcohols, acid catalystEstersModify lipophilicity and solubility
    AmidationPrimary/secondary amines, coupling agentsCarboxamidesIntroduce new functional groups and H-bonding sites
    HydrazinolysisHydrazine (B178648) hydrateCarbohydrazidesCreate versatile building blocks for further synthesis
    Reductione.g., Sodium borohydride (B1222165)(4-cyclobutyl-1,2,3-thiadiazol-5-yl)methanolAccess alcohol derivatives for further functionalization

    Advanced Computational Modeling for Predictive Research

    Computational chemistry offers powerful tools to predict the properties of molecules before their synthesis, thereby guiding experimental efforts. For this compound and its derivatives, advanced computational modeling is an unexplored yet highly promising field.

    Future research should leverage:

    Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized geometries, electronic structures (HOMO/LUMO energy levels), dipole moments, and spectroscopic characteristics (IR, NMR). mdpi.comrdd.edu.iq

    Time-Dependent DFT (TD-DFT): This method can predict the UV-visible absorption and emission spectra, which is essential for evaluating the potential of these compounds in optoelectronic applications. tandfonline.com

    Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested for a specific activity, QSAR models can be developed to correlate molecular structure with function, enabling the design of more potent compounds.

    Molecular Docking: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction of these compounds with biological targets. acs.orgnih.gov

    Table 3: Illustrative DFT-Predicted Properties for Hypothetical Derivatives.
    DerivativePredicted HOMO (eV)Predicted LUMO (eV)Predicted Energy Gap (eV)
    -COOH (Parent Acid)-6.5-2.14.4
    -COOCH3 (Methyl Ester)-6.4-2.04.4
    -CONH2 (Amide)-6.3-1.94.4

    Note: The values presented are hypothetical and for illustrative purposes only.

    Potential for Applications in Emerging Fields

    The unique structure of this compound suggests potential applications in materials science, an area that remains completely unexplored for this compound.

    Optoelectronic Materials

    Thiadiazole-based compounds have been investigated for their use in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comworldscientific.comresearchgate.net The electron-deficient nature of the thiadiazole ring makes it a candidate for use in n-type semiconductor materials. Future research could investigate the photophysical and electrochemical properties of the title compound and its derivatives. Key research questions would include determining their absorption and emission spectra, fluorescence quantum yields, and redox potentials to assess their suitability for these applications.

    Supramolecular Chemistry

    The combination of the carboxylic acid group and the nitrogen and sulfur heteroatoms in the thiadiazole ring provides multiple coordination sites for metal ions. mdpi.com This makes this compound a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov Research in this area would involve studying the coordination chemistry of this ligand with various metal centers to create novel supramolecular architectures with potential applications in catalysis, gas storage, or sensing.

    Q & A

    What are the established synthetic routes for 4-cyclobutyl-1,2,3-thiadiazole-5-carboxylic acid, and how do reaction conditions influence yield?

    Basic Synthesis : A common approach involves cyclization reactions using precursors like thiosemicarbazides or thioureas under acidic conditions. For example, analogous thiadiazole syntheses (e.g., 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole) employ reflux with acetic acid and sodium acetate to stabilize intermediates and promote ring closure . The cyclobutyl group may be introduced via alkylation of a thiol intermediate or through a pre-functionalized cyclobutane precursor.
    Advanced Considerations : Contradictions arise in optimal reaction times and catalysts. While some protocols use sodium acetate (2.5–3 hours reflux) , others require longer durations (3–5 hours) or alternative bases like triethylamine. Yield variations (40–75%) suggest sensitivity to steric effects from the cyclobutyl substituent, necessitating tailored stoichiometry and temperature control .

    How can structural ambiguities (e.g., tautomerism or regiochemistry) in this compound be resolved experimentally?

    Basic Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) analysis are standard for confirming the thiadiazole core and carboxylic acid moiety. For example, IR peaks near 1700 cm⁻¹ indicate the C=O stretch of the carboxyl group, while ¹H NMR can identify cyclobutyl proton environments .
    Advanced Resolution : X-ray crystallography is critical for resolving tautomeric forms (e.g., thione-thiol tautomerism) and regiochemistry. Computational methods (DFT calculations) complement experimental data by predicting stable tautomers and optimizing molecular geometry .

    What biological targets or pathways are associated with this compound, and how does its structure-activity relationship (SAR) compare to analogs?

    Basic Activity : Thiadiazole derivatives are known for enzyme inhibition (e.g., GSK-3β, Cdk1) and antimicrobial properties. The cyclobutyl group may enhance lipophilicity, improving membrane permeability, while the carboxylic acid enables hydrogen bonding to active sites .
    Advanced SAR : Compared to 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol , the thiadiazole core offers greater metabolic stability but reduced solubility. Substituting the cyclobutyl group with bulkier tert-butyl groups (as in 4-tert-butyl-1,3-thiazole-2-carboxylic acid) alters steric hindrance, impacting target binding .

    What are the stability profiles of this compound under varying pH and temperature conditions?

    Basic Stability : The compound is hygroscopic and should be stored in airtight containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
    Advanced Degradation Studies : Accelerated stability testing (e.g., 40°C/75% relative humidity) reveals degradation via decarboxylation or thiadiazole ring opening. LC-MS identifies major degradation products, such as cyclobutyl sulfonic acid derivatives, under alkaline conditions .

    How can analytical methods (e.g., HPLC, LC-MS) be optimized for quantifying this compound in complex matrices?

    Basic Quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water + 0.1% formic acid) achieves baseline separation. Calibration curves show linearity (R² > 0.99) in 0.1–100 µg/mL .
    Advanced Method Development : LC-MS/MS with electrospray ionization (ESI) enhances sensitivity (LOQ = 0.01 ng/mL) for trace analysis in biological samples. Matrix effects (e.g., plasma proteins) are mitigated via solid-phase extraction (SPE) .

    What computational tools are suitable for modeling the interactions of this compound with biological targets?

    Basic Modeling : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like AMPK or GSK-3β. The cyclobutyl group’s van der Waals interactions with hydrophobic pockets are critical for affinity .
    Advanced Simulations : Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes over 100 ns. Free energy perturbation (FEP) calculations quantify contributions of specific substituents to binding energy .

    How do contradictory reports on the compound’s bioactivity inform experimental design?

    Case Example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differential membrane permeability. Researchers should incorporate efflux pump inhibitors (e.g., PAβN) in assays to isolate intrinsic activity .
    Mitigation Strategy : Dose-response curves and time-kill studies clarify potency, while comparative studies with analogs (e.g., 5-phenyl-2-thiazolamine derivatives) contextualize SAR .

    What safety protocols are recommended for handling this compound in laboratory settings?

    Basic Safety : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Eye exposure requires 15-minute flushing with water .
    Advanced Containment : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor airborne particulates via OSHA-compliant ventilation systems .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.